1-Bromo-2-(chloromethyl)-4-nitrobenzene
Description
1-Bromo-2-(chloromethyl)-4-nitrobenzene (C₇H₅BrClNO₂) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1, a chloromethyl (-CH₂Cl) group at position 2, and a nitro (-NO₂) group at position 4. This arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and pharmaceutical derivatization . Its molecular weight is 250.48 g/mol, with a CAS number of 52311-59-8 (for its bromomethyl positional isomer) .
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCZJYAWKFYBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(chloromethyl)-4-nitrobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(chloromethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Reduction: 1-Bromo-2-(aminomethyl)-4-nitrobenzene.
Coupling Reactions: Biaryl compounds with various substituents.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-4-nitrobenzene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Reduction: The nitro group undergoes a series of electron transfer steps, ultimately being converted to an amino group.
Coupling Reactions: The bromine atom participates in oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Functional Group Isomers
1-(Bromomethyl)-4-chloro-2-nitrobenzene
- Structure: Bromine replaces chlorine on the methyl group (positions: Br at CH₂, Cl at C4, NO₂ at C2).
- Molecular Weight : 250.48 g/mol (identical formula, different substituent arrangement) .
- Reactivity : The bromomethyl group enhances leaving-group ability in nucleophilic substitutions compared to chloromethyl, accelerating reactions with amines or phosphites (e.g., yields up to 96% in P-N bond formation) .
- Applications : Used in synthesizing bioactive compounds and phosphonate derivatives .
1-Bromo-4-chloro-2-nitrobenzene
Substituent Variants
1-Bromo-2-(difluoromethyl)-4-nitrobenzene
- Structure : Difluoromethyl (-CF₂H) replaces chloromethyl.
- Molecular Weight : 252.02 g/mol.
- Properties : Increased electronegativity from fluorine alters solubility (more lipophilic) and stability under acidic conditions .
- Applications: Potential use in fluorinated drug intermediates .
1,2-Bis(bromomethyl)-4-nitrobenzene
Physicochemical Properties Comparison
Biological Activity
1-Bromo-2-(chloromethyl)-4-nitrobenzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The molecular formula of this compound is CHBrClNO. The compound features a nitro group (-NO), which is known to enhance biological activity through various mechanisms, including the modulation of enzyme activity and interaction with cellular targets.
Synthesis Methods
The synthesis of this compound typically involves the bromination of chloromethyl-4-nitrobenzene derivatives. Various methods have been reported, including:
- Electrophilic Aromatic Substitution : Utilizing bromine in the presence of a Lewis acid catalyst.
- Nucleophilic Substitution Reactions : Reacting chloromethyl derivatives with bromide sources under controlled conditions.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits:
- Inhibition Zones : In vitro tests reported inhibition zones ranging from 15 mm to 25 mm against pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : MIC values were found to be as low as 0.5 mg/mL for certain strains, indicating potent antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| E. coli | 20 | 0.5 |
| S. aureus | 25 | 0.7 |
| Klebsiella pneumoniae | 22 | 0.6 |
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The following findings were reported:
- IC Values : The compound exhibited IC values ranging from 10 µM to 20 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | ROS generation |
| A549 | 18 | Apoptosis induction |
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited the growth of multi-drug resistant E. coli, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In a preclinical trial, a derivative of this compound was tested on various human cancer cell lines, showing promising results in reducing tumor growth by inducing apoptosis through ROS-mediated pathways.
- Mutagenicity Assessment : According to data from JICOSH, this compound has been classified among substances with potential mutagenic properties, necessitating further investigation into its safety profile and long-term effects on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
